![molecular formula C17H18N2O5 B2807798 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105220-35-6](/img/structure/B2807798.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules. It also contains a dihydropyridine ring, which is a common structure in many drugs, particularly those used to treat hypertension and angina .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Scientific Research Applications
- Studies have investigated its effects on specific cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2 . Further investigations are needed to understand its mechanism of action and optimize its efficacy.
- The compound has been utilized for detecting heavy metal ions, particularly lead (Pb²⁺). Researchers developed a sensitive and selective Pb²⁺ sensor by modifying a glassy carbon electrode (GCE) with a thin layer of this compound, along with a conducting polymer matrix (Nafion) .
- The crystal structure of a related compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate , has been determined. The compound exhibits an orthorhombic crystal lattice with specific unit cell parameters .
Anticancer Activity
Metal Ion Sensing
Crystallography and Structural Studies
Drug Design and Development
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16-9-19(2)12(7-13(16)20)17(21)18-8-11-4-5-14-15(6-11)24-10-23-14/h4-7,9H,3,8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXMSRDQFVDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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